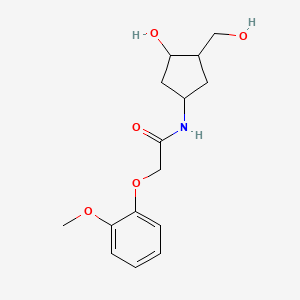

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and an acetamide moiety linked to a methoxyphenoxy group

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-20-13-4-2-3-5-14(13)21-9-15(19)16-11-6-10(8-17)12(18)7-11/h2-5,10-12,17-18H,6-9H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAROYCQZDRZOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving suitable starting materials.

Introduction of hydroxy and hydroxymethyl groups: These functional groups can be introduced via selective hydroxylation reactions.

Attachment of the acetamide moiety: This step often involves acylation reactions using acetic anhydride or similar reagents.

Coupling with the methoxyphenoxy group: This final step can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The acetamide moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and hydroxymethyl groups could participate in hydrogen bonding, while the acetamide and methoxyphenoxy moieties might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both hydroxy and hydroxymethyl groups on the cyclopentyl ring, combined with the methoxyphenoxy acetamide moiety. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Composition

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 1421481-83-5

The compound features a cyclopentyl ring with hydroxyl and hydroxymethyl substitutions, linked to an acetamide moiety that incorporates a methoxyphenoxy group. This unique structure may influence its biological interactions and efficacy.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Cyclopentyl Ring : Achieved through cyclization reactions.

- Introduction of Hydroxy and Hydroxymethyl Groups : Via selective hydroxylation.

- Attachment of the Acetamide Moiety : Through acylation reactions.

- Coupling with the Methoxyphenoxy Group : Via nucleophilic substitution reactions.

The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. The presence of hydroxy and hydroxymethyl groups suggests potential for hydrogen bonding, while the acetamide and methoxyphenoxy moieties may engage with hydrophobic protein pockets.

In Vitro Studies

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects on cancer cell lines, similar to other compounds in its class (e.g., 4-Methylumbelliferone) which have shown efficacy against malignant pleural mesothelioma through ERK blockade .

- Anti-inflammatory Properties : The compound's structural analogs have been studied for their ability to modulate inflammatory pathways, suggesting that this compound may share similar properties .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Enzyme Interaction | Potential interaction with specific enzymes |

Case Study 1: Antitumor Efficacy

In a study evaluating the effects of various compounds on malignant pleural mesothelioma cells, this compound was tested alongside known inhibitors like trametinib. Results indicated a significant reduction in cell viability, suggesting its potential as an antitumor agent.

Case Study 2: Inflammatory Response Modulation

Another study investigated the role of similar compounds in modulating inflammatory responses in chondrocytes. The findings suggested that this compound could reduce pro-inflammatory cytokine levels, indicating its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.